3-[(2-hydroxyethyl)sulfanyl]-6-nitro-4-phenylquinolin-2(1H)-one
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Overview
Description
3-[(2-HYDROXYETHYL)SULFANYL]-6-NITRO-4-PHENYL-2(1H)-QUINOLINONE is a complex organic compound that belongs to the quinolinone family. This compound is characterized by the presence of a quinolinone core, a nitro group at the 6th position, a phenyl group at the 4th position, and a hydroxyethylsulfanyl group at the 3rd position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-HYDROXYETHYL)SULFANYL]-6-NITRO-4-PHENYL-2(1H)-QUINOLINONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through the cyclization of an appropriate aniline derivative with a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the quinolinone core using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Addition of the Hydroxyethylsulfanyl Group: The hydroxyethylsulfanyl group can be added through a nucleophilic substitution reaction using 2-mercaptoethanol and a suitable leaving group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Types of Reactions:
Oxidation: The hydroxyethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
3-[(2-HYDROXYETHYL)SULFANYL]-6-NITRO-4-PHENYL-2(1H)-QUINOLINONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-[(2-HYDROXYETHYL)SULFANYL]-6-NITRO-4-PHENYL-2(1H)-QUINOLINONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes, leading to inhibition or activation of these targets.
Pathways Involved: The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The hydroxyethylsulfanyl group may also contribute to the compound’s antioxidant properties.
Comparison with Similar Compounds
4-Phenylquinolinone: Lacks the nitro and hydroxyethylsulfanyl groups, making it less reactive.
6-Nitroquinolinone: Lacks the phenyl and hydroxyethylsulfanyl groups, resulting in different chemical properties.
3-Hydroxyethylsulfanylquinolinone: Lacks the nitro and phenyl groups, affecting its biological activity.
Uniqueness: 3-[(2-HYDROXYETHYL)SULFANYL]-6-NITRO-4-PHENYL-2(1H)-QUINOLINONE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the nitro group enhances its cytotoxic properties, while the hydroxyethylsulfanyl group provides antioxidant capabilities.
Properties
Molecular Formula |
C17H14N2O4S |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
3-(2-hydroxyethylsulfanyl)-6-nitro-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C17H14N2O4S/c20-8-9-24-16-15(11-4-2-1-3-5-11)13-10-12(19(22)23)6-7-14(13)18-17(16)21/h1-7,10,20H,8-9H2,(H,18,21) |
InChI Key |
KKIWFCJUIOGEGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])SCCO |
Origin of Product |
United States |
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